![molecular formula C20H25BrN2O B14332471 (E)-1-[4-(4-Bromobutoxy)phenyl]-2-(4-butylphenyl)diazene CAS No. 110008-43-0](/img/structure/B14332471.png)
(E)-1-[4-(4-Bromobutoxy)phenyl]-2-(4-butylphenyl)diazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-[4-(4-Bromobutoxy)phenyl]-2-(4-butylphenyl)diazene is an organic compound that belongs to the class of diazenes. This compound is characterized by the presence of a diazene group (-N=N-) flanked by two phenyl rings, one of which is substituted with a butyl group and the other with a bromobutoxy group. The (E)-configuration indicates that the substituents on the diazene group are on opposite sides, contributing to the compound’s stability and unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(4-Bromobutoxy)phenyl]-2-(4-butylphenyl)diazene typically involves a multi-step process:
Formation of the Bromobutoxy Intermediate: The initial step involves the bromination of butanol to form 4-bromobutanol. This reaction is usually carried out using hydrobromic acid (HBr) in the presence of a catalyst.
Etherification: The 4-bromobutanol is then reacted with 4-hydroxyphenyl to form 4-(4-bromobutoxy)phenol. This step involves an etherification reaction, typically using a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Diazene Formation: The final step involves the coupling of 4-(4-bromobutoxy)phenol with 4-butylphenylhydrazine to form the desired diazene compound. This reaction is carried out under acidic conditions, often using hydrochloric acid (HCl) as the catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
化学反応の分析
Types of Reactions
(E)-1-[4-(4-Bromobutoxy)phenyl]-2-(4-butylphenyl)diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the diazene group to hydrazine derivatives. Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The bromobutoxy group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of phenolic oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenols or amines.
科学的研究の応用
(E)-1-[4-(4-Bromobutoxy)phenyl]-2-(4-butylphenyl)diazene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of (E)-1-[4-(4-Bromobutoxy)phenyl]-2-(4-butylphenyl)diazene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It influences signaling pathways related to cell growth, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
(E)-1-[4-(4-Chlorobutoxy)phenyl]-2-(4-butylphenyl)diazene: Similar structure but with a chlorine atom instead of bromine.
(E)-1-[4-(4-Methoxybutoxy)phenyl]-2-(4-butylphenyl)diazene: Similar structure but with a methoxy group instead of bromine.
Uniqueness
(E)-1-[4-(4-Bromobutoxy)phenyl]-2-(4-butylphenyl)diazene is unique due to the presence of the bromobutoxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions.
特性
CAS番号 |
110008-43-0 |
|---|---|
分子式 |
C20H25BrN2O |
分子量 |
389.3 g/mol |
IUPAC名 |
[4-(4-bromobutoxy)phenyl]-(4-butylphenyl)diazene |
InChI |
InChI=1S/C20H25BrN2O/c1-2-3-6-17-7-9-18(10-8-17)22-23-19-11-13-20(14-12-19)24-16-5-4-15-21/h7-14H,2-6,15-16H2,1H3 |
InChIキー |
WPHPQOJLNWVHRF-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(Diethylamino)ethyl]-2-oxo-2H-1-benzopyran-3-carbothioamide](/img/structure/B14332390.png)

![Butanoic acid, 4,4'-[2,7-naphthalenediylbis(oxy)]bis-](/img/structure/B14332406.png)
![4-[4-(4-Fluorophenoxy)phenyl]-4-oxobut-2-enoic acid](/img/structure/B14332411.png)

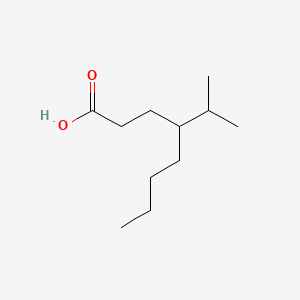
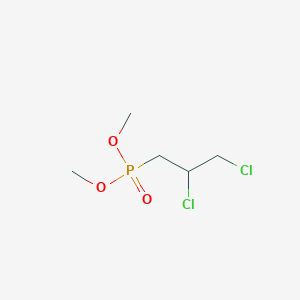
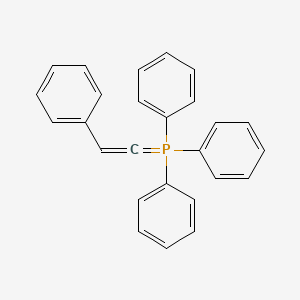
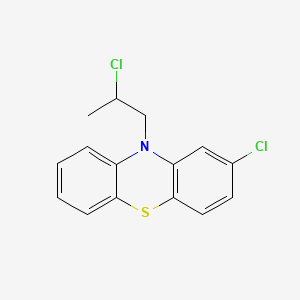
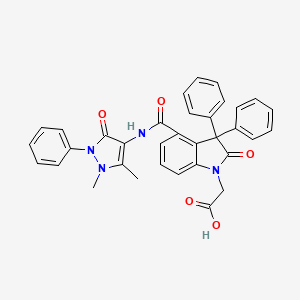

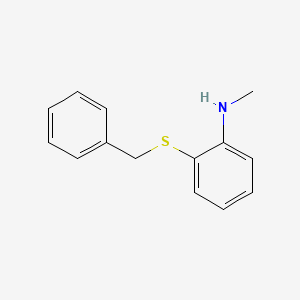
![5-Chloro-2-[4-nitro-2-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B14332504.png)
![Methyl [1,1'-biphenyl]-2-carbodithioate](/img/structure/B14332505.png)
